{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
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Overview
Description
The compound {1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is a complex heterocyclic molecule. It features multiple pyrazole rings, a bromine atom, and a trifluoromethyl group, making it a unique and potentially versatile compound in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting with the formation of the pyrazole rings. One common method involves the cycloaddition of hydrazines with 1,3-diketones or their equivalents . The final step often involves the coupling of these functionalized pyrazole units under specific conditions to form the target compound .
Industrial Production Methods
Industrial production of such complex molecules often relies on optimized synthetic routes that maximize yield and minimize by-products. This can involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
The compound {1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the bromine atom could yield a variety of substituted pyrazoles .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology
In biological research, the compound’s potential bioactivity can be investigated. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Medicine
In medicine, the compound can be explored for its therapeutic potential. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs .
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics .
Mechanism of Action
The mechanism of action of {1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity . The pyrazole rings can also participate in hydrogen bonding and π-π interactions, further influencing its biological effects .
Comparison with Similar Compounds
Similar Compounds
- {1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
- {1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
- {1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-hydroxy-5-(methyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
Uniqueness
The uniqueness of this compound lies in its combination of functional groups. The presence of both bromine and trifluoromethyl groups, along with multiple pyrazole rings, provides a unique set of chemical and biological properties that can be exploited in various fields of research .
Properties
Molecular Formula |
C14H14BrF3N6O2 |
---|---|
Molecular Weight |
435.20 g/mol |
IUPAC Name |
[1-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]pyrazol-3-yl]-[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C14H14BrF3N6O2/c1-8-11(15)9(2)23(20-8)7-22-6-3-10(21-22)12(25)24-13(26,4-5-19-24)14(16,17)18/h3,5-6,26H,4,7H2,1-2H3 |
InChI Key |
STNPOKJMEVBWLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CN2C=CC(=N2)C(=O)N3C(CC=N3)(C(F)(F)F)O)C)Br |
Origin of Product |
United States |
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